molecular formula C19H21N3O5 B11766540 Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate CAS No. 94312-40-0

Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate

Cat. No.: B11766540
CAS No.: 94312-40-0
M. Wt: 371.4 g/mol
InChI Key: FUNKHGNEOYWJTP-UHFFFAOYSA-N
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Description

Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate is a complex organic compound with significant potential in various scientific fields. This compound features an indole ring, a cyanomethyl group, and a formamidomalonate moiety, making it a versatile molecule for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where cyanoacetamide derivatives are formed through the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions often involve stirring without solvent at elevated temperatures or using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Techniques such as solvent-free reactions, high-temperature stirring, and the use of robust catalysts are employed to ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate involves its interaction with specific molecular targets and pathways. The compound’s indole ring and cyanomethyl group play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects . The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(4-(cyanomethyl)-3-indolylmethyl)-2-formamidomalonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

94312-40-0

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

diethyl 2-[[4-(cyanomethyl)-1H-indol-3-yl]methyl]-2-formamidopropanedioate

InChI

InChI=1S/C19H21N3O5/c1-3-26-17(24)19(22-12-23,18(25)27-4-2)10-14-11-21-15-7-5-6-13(8-9-20)16(14)15/h5-7,11-12,21H,3-4,8,10H2,1-2H3,(H,22,23)

InChI Key

FUNKHGNEOYWJTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC(=C21)CC#N)(C(=O)OCC)NC=O

Origin of Product

United States

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